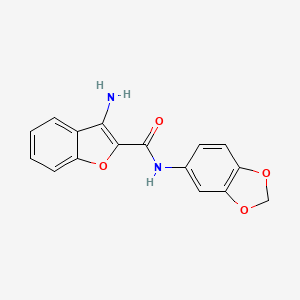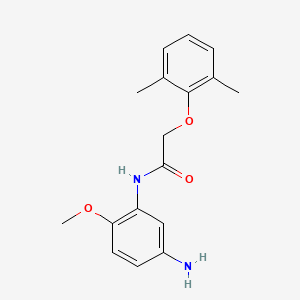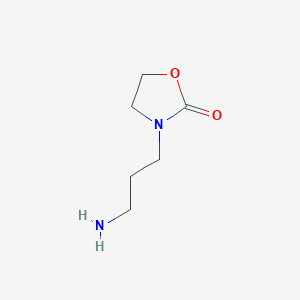
3-(3-Aminopropyl)-1,3-oxazolidin-2-one
Vue d'ensemble
Description
3-Aminopropyltriethoxysilane (APTES) is an aminosilane frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . It can also be used for covalent attaching of organic films to metal oxides such as silica and titania .
Synthesis Analysis
APTES has been used in the synthesis of various materials. For instance, it was used in the synthesis of gold nanoparticles anchored on a silica substrate . APTES acted both as a functionalizing agent—anchoring metal ion on substrate—as well as a non-conventional reducing agent by heat treatment .Molecular Structure Analysis
The structural formula of APTES is C9H23NO3Si .Chemical Reactions Analysis
APTES has been used in various chemical reactions. For instance, it was used in the surface modification of cellulose nanofibrils (CNF) with different solvent systems (water, ethanol, and a mixture of both) .Physical And Chemical Properties Analysis
APTES has a molar mass of 221.372 g·mol −1, a density of 0.946 g/mL, a melting point of −70 °C, and a boiling point of 217 °C .Applications De Recherche Scientifique
Surface Modification of Metal Oxide Nanoparticles
The compound is used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces. The introduction of amine groups enhances their dispersibility and anti-bacterial property, making them suitable for various direct applications such as electrochemical sensors, catalysts, and Pickering emulsions .
Biomedical Applications
In the biomedical field, the compound provides a linkage for numerous organic, inorganic, or biochemical attachments essential to drug delivery, contaminants removal, catalyst immobilization, and medical imaging. This versatility makes it a valuable component in the development of multifunctional mesoporous silica nanoparticles for theranostics and targeted tracking .
Environmental Remediation
The compound has been applied in the adsorption of heavy metals from aqueous solutions. It is used to functionalize magnetic graphene oxide, forming a nanocomposite that exhibits high adsorption capacity for heavy metals like Pb (II), Cd (II), and Ni (II), which is crucial for water and wastewater treatment .
Affinity Chromatography
It acts as an adsorbent for affinity chromatography, where it is used to prepare positively charged slides suitable for various immunohistochemical and in situ hybridization procedures. This application is significant in the purification of biomolecules and in diagnostic assays .
Functionalization of Oxide Surfaces
The compound is extensively used to functionalize oxide surfaces that have hydroxyl groups. These surfaces can rapidly interact and form covalent bonds with silane molecules, which is a critical step in the preparation of materials for various scientific applications .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-aminopropyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-2-1-3-8-4-5-10-6(8)9/h1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWMNQRJDFNOCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminopropyl)-1,3-oxazolidin-2-one | |
CAS RN |
1019391-02-6 | |
| Record name | 3-(3-aminopropyl)-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



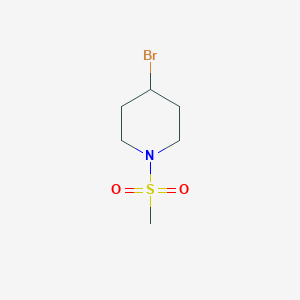
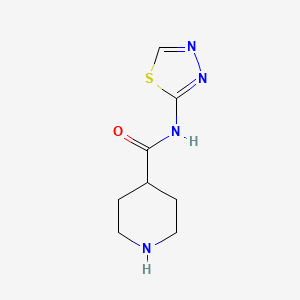
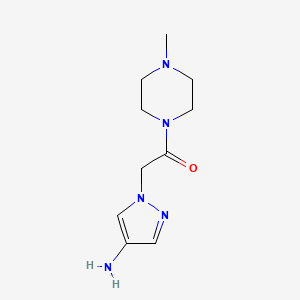
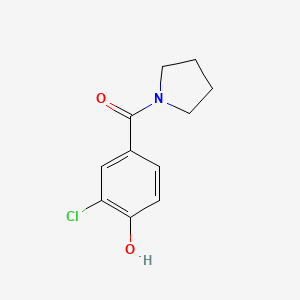
![2-[(4-Hydroxyphenyl)formamido]acetamide](/img/structure/B1517025.png)
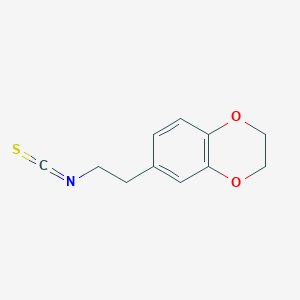
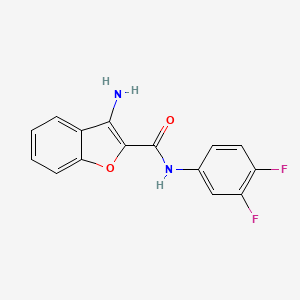
![1-[4-(Bromomethyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B1517029.png)
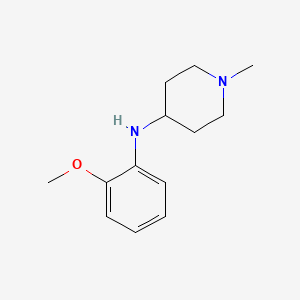
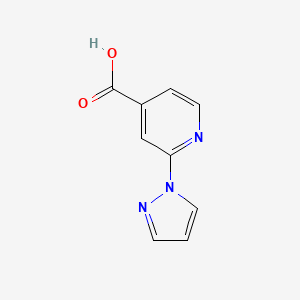
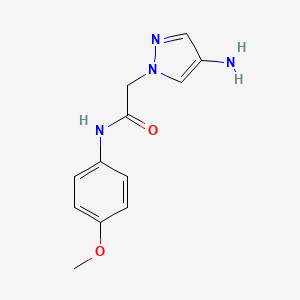
![2-{[4-(Propan-2-yl)phenyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1517038.png)
